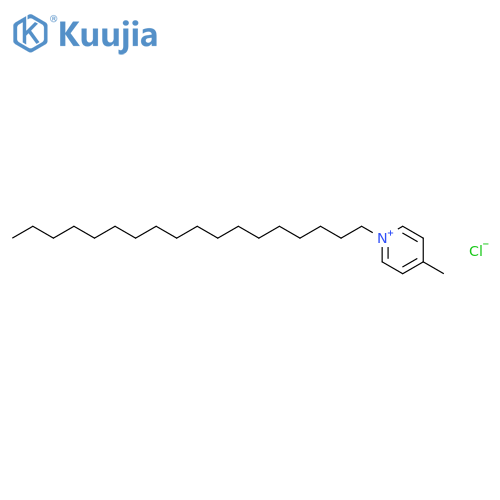Cas no 38325-97-2 (4-Methyl-1-octadecyl-pyridinium; chloride)
4-メチル-1-オクタデシルピリジニウムクロリドは、第四級アンモニウム塩に分類される陽イオン性界面活性剤です。分子構造中の長鎖アルキル基(C18)とピリジニウム環を有し、優れた界面活性特性を示します。特に、抗菌性と帯電防止機能に優れており、医療器具の消毒や静電気防止コーティング剤として応用可能です。有機溶媒への溶解性が高く、高分子材料との相溶性にも優れるため、機能性材料の改質剤としても有用です。化学的安定性が高く、広範なpH条件下で効果を発揮する点が特長です。

38325-97-2 structure
商品名:4-Methyl-1-octadecyl-pyridinium; chloride
4-Methyl-1-octadecyl-pyridinium; chloride 化学的及び物理的性質
名前と識別子
-
- 4-Methyl-1-octadecyl-pyridinium; chloride
- 38325-97-2
- 4-methyl-1-octadecylpyridin-1-ium;chloride
- 4-methyl-1-octadecyl-pyridinium chloride
-
- MDL: MFCD06637698
- インチ: InChI=1S/C24H44N.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-25-22-19-24(2)20-23-25;/h19-20,22-23H,3-18,21H2,1-2H3;1H/q+1;/p-1
- InChIKey: MOFMDILXKVAFKY-UHFFFAOYSA-M
- ほほえんだ: CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C)C=C1.[Cl-]
計算された属性
- せいみつぶんしりょう: 381.3162281Da
- どういたいしつりょう: 381.3162281Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 26
- 回転可能化学結合数: 17
- 複雑さ: 255
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.9Ų
4-Methyl-1-octadecyl-pyridinium; chloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1233005-100mg |
4-Methyl-1-octadecyl-pyridinium chloride |
38325-97-2 | 98% | 100mg |
$405 | 2025-02-24 | |
| Fluorochem | 032655-1g |
4-Methyl-1-octadecyl-pyridinium; chloride |
38325-97-2 | 1g |
£244.00 | 2022-02-28 | ||
| 1PlusChem | 1P01F462-100mg |
4-Methyl-1-octadecyl-pyridinium chloride |
38325-97-2 | 98% | 100mg |
$225.00 | 2024-05-03 | |
| 1PlusChem | 1P01F462-1g |
4-Methyl-1-octadecyl-pyridinium chloride |
38325-97-2 | 98% | 1g |
$1891.00 | 2024-05-03 | |
| A2B Chem LLC | AX84058-1g |
4-Methyl-1-octadecyl-pyridinium chloride |
38325-97-2 | 98% | 1g |
$1720.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1233005-100mg |
4-Methyl-1-octadecyl-pyridinium chloride |
38325-97-2 | 98% | 100mg |
$390 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1233005-1g |
4-Methyl-1-octadecyl-pyridinium chloride |
38325-97-2 | 98% | 1g |
$3010 | 2025-02-24 | |
| eNovation Chemicals LLC | Y1233005-1g |
4-Methyl-1-octadecyl-pyridinium chloride |
38325-97-2 | 98% | 1g |
$2840 | 2024-06-05 | |
| A2B Chem LLC | AX84058-100mg |
4-Methyl-1-octadecyl-pyridinium chloride |
38325-97-2 | 98% | 100mg |
$190.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y1233005-1g |
4-Methyl-1-octadecyl-pyridinium chloride |
38325-97-2 | 98% | 1g |
$3010 | 2025-02-18 |
4-Methyl-1-octadecyl-pyridinium; chloride 関連文献
-
Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524
-
Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
38325-97-2 (4-Methyl-1-octadecyl-pyridinium; chloride) 関連製品
- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 2034568-06-2(1-4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl-3-(oxolan-2-yl)methylurea)
- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
推奨される供給者
Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
